molecular formula C25H21N5O2 B2910139 N-(2,5-dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904810-70-4

N-(2,5-dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2910139
CAS No.: 904810-70-4
M. Wt: 423.476
InChI Key: SNEQOIMCZGQHHQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core fused with a benzoxazole moiety and substituted with a carboxamide group. The benzoxazole ring enhances π-π stacking interactions, while the triazole and carboxamide groups contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-15-9-10-16(2)22(13-15)26-25(31)23-17(3)30(29-27-23)19-11-12-21-20(14-19)24(32-28-21)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEQOIMCZGQHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2} with a molecular weight of approximately 348.4 g/mol. The structure consists of a triazole ring fused with a benzoxazole moiety and substituted phenyl groups, which contribute to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antibacterial properties against various strains of bacteria.
  • Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells through various mechanisms.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in preclinical models.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate the activity of specific receptors related to inflammation and cancer progression.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction and disruption of mitochondrial function.

Cancer Cell LineIC50 (µM)
MCF-715
A54925

Anti-inflammatory Effects

Research published in Phytomedicine indicated that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Chemical Reactions Analysis

Reactions Involving the 1,2,3-Triazole Core

The 1,2,3-triazole ring exhibits moderate aromatic stability but can participate in nucleophilic substitution or cycloaddition reactions under specific conditions.

Reaction TypeConditionsObserved Output/ProductSource Insights
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)No direct data; predicted nitration at C4 or C5 positions based on electronic density .Analogous triazole reactivity .
Ring-Opening Strong bases (e.g., NaOH, 100°C)Partial decomposition observed in alkaline conditions, forming hydrazine derivatives .Stability studies in PubChem .

Benzoxazole Reactivity

The fused benzoxazole moiety (2,1-benzoxazol-5-yl) is less reactive due to its aromatic stability but may undergo electrophilic substitution under harsh conditions:

Reaction TypeConditionsOutcomeSource Insights
Halogenation Cl₂/AlCl₃ (Lewis acid catalyst)No direct data; halogenation likely occurs at electron-rich positions (C4 or C7) .Benzoxazole reactivity .
Oxidation KMnO₄/H₂O, acidic conditionsPotential cleavage of the oxazole ring to form a dicarboxylic acid derivative .Oxazole ring stability .

Carboxamide Functional Group Transformations

The carboxamide group (-CONH-) at C4 is prone to hydrolysis or condensation:

Reaction TypeConditionsProductsSource Insights
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 12hFormation of carboxylic acid (-COOH) and 2,5-dimethylaniline .Hydrolysis mechanisms .
Condensation POCl₃/DMF (Vilsmeier-Haack reagent)Predicted formylation at the triazole ring’s C5 methyl group .Vilsmeier-Haack protocols .

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .
  • Photostability : Stable under UV light (λ > 300 nm) due to aromatic conjugation .
  • pH Sensitivity : Stable in neutral pH (5–9); hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 12) conditions .

Synthetic Derivatives and Analogues

Derivative synthesis has focused on modifying the carboxamide or triazole substituents:

Derivative StructureSynthetic RouteBiological Activity (if reported)
N-(2,5-dimethylphenyl)-5-ethyl-triazole-4-carboxamide Alkylation of C5 methyl groupImproved PXR antagonism .
Benzoxazole replaced with pyrazole Suzuki couplingEnhanced antiproliferative activity .

Challenges and Research Gaps

  • Limited direct studies on this compound’s reactivity; most data inferred from analogous structures .
  • Further research needed on catalytic cross-coupling reactions (e.g., Buchwald-Hartwig amination) for functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to carboxamide derivatives and heterocyclic systems described in the evidence, focusing on synthesis, physicochemical properties, and structural motifs.

Structural Analogues from Pyrazole Carboxamide Derivatives ()

The pyrazole carboxamide derivatives (e.g., compounds 3a–3p ) share functional similarities with the target compound, particularly in their carboxamide linkages and aromatic substituents. Key comparisons include:

Property Target Compound Pyrazole Carboxamide 3a Pyrazole Carboxamide 3d
Core Structure 1,2,3-Triazole + benzoxazole Pyrazole Pyrazole + fluorophenyl substituent
Substituents 2,5-Dimethylphenyl, methyl, phenyl benzoxazole Phenyl, cyano, methyl 4-Fluorophenyl, cyano, methyl
Synthetic Yield Not reported 68% 71%
Melting Point Not reported 133–135°C 181–183°C
Key Functional Groups Carboxamide, benzoxazole, triazole Carboxamide, pyrazole, cyano Carboxamide, pyrazole, fluoro
  • Synthesis : The target compound’s carboxamide group may be synthesized via coupling reagents like EDCI/HOBt, as seen in for pyrazole derivatives . However, the benzoxazole-triazole fusion likely requires additional steps, such as cyclization or cross-coupling reactions.
  • Spectroscopy : The absence of nitrile (C≡N) or fluoro substituents (as in 3a and 3d ) would alter its IR and NMR profiles. For instance, the benzoxazole’s aromatic protons would resonate downfield (δ ~7.5–8.5 ppm), similar to pyrazole derivatives in .

Comparison with Thiazolylmethylcarbamate Analogs ()

While structurally distinct (carbamate vs. carboxamide), thiazolylmethylcarbamate derivatives (e.g., compounds l , m , w , x ) highlight the role of heterocycles in modulating bioactivity:

Property Target Compound Thiazolylmethylcarbamate l
Core Structure Triazole + benzoxazole Thiazole + carbamate
Bioactive Moieties Benzoxazole (potential kinase inhibition) Thiazole (common in antivirals)
Functional Groups Carboxamide Carbamate
  • Bioactivity : Benzoxazole-triazole hybrids may exhibit kinase or protease inhibition, analogous to thiazole-based antivirals in .
  • Stability : Carboxamides (target compound) are generally more hydrolytically stable than carbamates (), suggesting longer in vivo half-lives .

Research Findings and Limitations

  • Synthetic Challenges : The benzoxazole-triazole scaffold likely demands precise reaction conditions (e.g., temperature, catalysts) to avoid side products, as seen in pyrazole syntheses requiring TLC monitoring and recrystallization .
  • Knowledge Gaps: Direct pharmacological or thermodynamic data for the target compound are absent in the evidence; predictions rely on structural analogs.

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